molecular formula C18H28O3 B14646293 2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane CAS No. 56585-22-9

2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane

Cat. No.: B14646293
CAS No.: 56585-22-9
M. Wt: 292.4 g/mol
InChI Key: MJKDUQPRTBLBPD-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane is an organic compound with a complex structure that includes both ether and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenyl-1-propan-2-ol with methoxypropyl bromide under basic conditions to form the desired oxane compound. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(2-propenyl)-phenol: This compound has a similar structure but with an allyl group instead of the propyl group.

    3-(2-Methoxyphenyl)-propan-1-ol: This compound shares the methoxyphenyl group but differs in the rest of the structure.

Uniqueness

2-Methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

56585-22-9

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-methoxy-3-(3-phenyl-1-propan-2-yloxypropyl)oxane

InChI

InChI=1S/C18H28O3/c1-14(2)21-17(12-11-15-8-5-4-6-9-15)16-10-7-13-20-18(16)19-3/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3

InChI Key

MJKDUQPRTBLBPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CCC1=CC=CC=C1)C2CCCOC2OC

Origin of Product

United States

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